![molecular formula C12H8N4O4 B11763293 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid CAS No. 873773-67-2](/img/structure/B11763293.png)
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid
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Overview
Description
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is a heterocyclic compound that features a pyrazole ring substituted with amino and cyano groups, attached to an isophthalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclocondensation of appropriate hydrazine derivatives with dicarbonyl compounds to form the pyrazole ring, followed by functionalization with amino and cyano groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for the formation of various substituted derivatives through oxidation, reduction, and substitution reactions .
Medicine
The compound has been investigated for its potential as a therapeutic agent . Research indicates that it may possess antioxidant properties and could be a candidate for developing drugs targeting oxidative stress-related diseases . Its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and π-π interactions .
Materials Science
In materials science, this compound has been utilized in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and polymers. These materials have applications in gas storage, catalysis, and drug delivery systems due to their tunable properties and high surface areas .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of pyrazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited significant antioxidant activity in vitro, suggesting potential therapeutic applications in managing oxidative stress-related conditions .
Case Study 2: Drug Development
Research focusing on the structural modifications of pyrazole derivatives has highlighted their potential as anticancer agents . Compounds derived from this compound were tested for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Chemistry | Building block for complex heterocycles | Used in synthesis of various derivatives |
Medicine | Potential therapeutic agent for oxidative stress | Exhibits antioxidant properties |
Materials Science | Component in advanced materials like MOFs | Applications in gas storage and catalysis |
Drug Development | Investigated as anticancer agent | Significant cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of 5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-cyano-1-phenylpyrazole
- 5-(1H-pyrazol-4-yl)isophthalic acid
- 5-(1H-tetrazol-5-yl)isophthalic acid
Uniqueness
5-(5-Amino-4-cyano-1H-pyrazol-1-yl)isophthalic acid is unique due to the presence of both amino and cyano groups on the pyrazole ring, which can significantly influence its reactivity and biological activity. Additionally, the isophthalic acid moiety provides opportunities for further functionalization and incorporation into larger molecular frameworks .
Properties
CAS No. |
873773-67-2 |
---|---|
Molecular Formula |
C12H8N4O4 |
Molecular Weight |
272.22 g/mol |
IUPAC Name |
5-(5-amino-4-cyanopyrazol-1-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8N4O4/c13-4-8-5-15-16(10(8)14)9-2-6(11(17)18)1-7(3-9)12(19)20/h1-3,5H,14H2,(H,17,18)(H,19,20) |
InChI Key |
YRACTVCFGUJANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C(=C(C=N2)C#N)N)C(=O)O |
Origin of Product |
United States |
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